molecular formula C11H12O3 B8687942 5-Hydroxy-6-methoxy-1-tetralone CAS No. 366017-84-7

5-Hydroxy-6-methoxy-1-tetralone

Cat. No.: B8687942
CAS No.: 366017-84-7
M. Wt: 192.21 g/mol
InChI Key: DRGYBSPEFZKVIT-UHFFFAOYSA-N
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Description

5-Hydroxy-6-methoxy-1-tetralone is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

5-Hydroxy-6-methoxy-1-tetralone serves as a versatile building block for the synthesis of biologically active compounds. Its structural features allow it to participate in various chemical transformations, making it an essential intermediate in the development of pharmaceuticals.

Antioxidant Properties

Research indicates that derivatives of this compound exhibit antioxidant activity. This property is crucial for developing compounds that can mitigate oxidative stress-related diseases. For instance, studies have shown that certain tetralone derivatives can activate the Nrf2/ARE pathway, leading to increased expression of protective genes against oxidative damage .

Neuroprotective Effects

There is emerging evidence suggesting that compounds related to this compound may protect neurons from glutamate-induced toxicity. This neuroprotective effect could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

The compound is also significant in organic synthesis due to its ability to undergo various chemical reactions, facilitating the creation of complex molecules.

Synthesis of Other Tetralones

This compound can be utilized in synthesizing other functionalized tetralones through methods such as directed metallation and regioselective oxidation . These processes allow for the preparation of highly oxygenated tetralone analogs, which are valuable in pharmaceutical research.

Chiral Auxiliary

This compound has been explored as a chiral auxiliary in asymmetric synthesis, particularly for the deracemization of alpha-amino acids. Its ability to influence stereochemistry is beneficial for producing enantiomerically pure compounds, which are often required in drug development .

Applications in Drug Development

The compound's derivatives have been tested for their pharmacological activities, including anti-inflammatory and analgesic properties. For example, certain derivatives have shown promise as potential treatments for chronic pain conditions due to their ability to modulate pain pathways .

Summary Table of Key Applications

Application AreaDescriptionReferences
Medicinal ChemistryBuilding block for biologically active compounds; antioxidant properties ,
NeuroprotectionPotential protective effects against neurodegenerative diseases
Organic SynthesisIntermediate for synthesizing other tetralones; chiral auxiliary ,
Drug DevelopmentAnti-inflammatory and analgesic properties; potential treatments for chronic pain

Properties

CAS No.

366017-84-7

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

5-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H12O3/c1-14-10-6-5-7-8(11(10)13)3-2-4-9(7)12/h5-6,13H,2-4H2,1H3

InChI Key

DRGYBSPEFZKVIT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CCC2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 5-hydroxy isomer 7 was converted to 5-acetoxy-6-methoxy-1,2,3,4-tetrahydronaphthalene (9) in 95% yield. Reaction of the 9 with DDQ in dioxane-water led to the formation of tetralone 10 as a single isomer in 96% yield. The correct position of the keto group was confirmed by single-crystal X-ray crystallography. The acetate was removed by treating tetralone 10 with sodium bicarbonate in methanol to form 5-hydroxy-6-methoxy-1-tetralone (11).
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